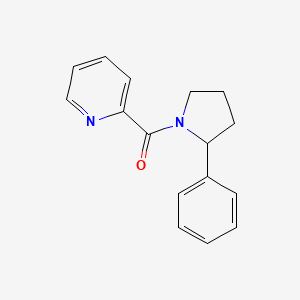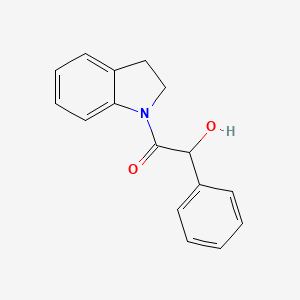
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone, also known as DHIPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DHIPE is a derivative of indole, a heterocyclic aromatic compound found in many natural products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. In Alzheimer's disease, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to reduce the production of beta-amyloid, a protein that forms plaques in the brain. In diabetes, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to activate certain enzymes involved in glucose metabolism.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to induce DNA damage and inhibit cell migration and invasion. In neuronal cells, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to improve mitochondrial function and reduce oxidative stress. In adipose tissue, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to increase the expression of genes involved in lipid metabolism and energy expenditure.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone also has some limitations, including its limited solubility in aqueous solutions and its potential to undergo oxidation and degradation over time.
Orientations Futures
There are several future directions for research on 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone. One area of interest is the development of novel derivatives of 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone with improved pharmacological properties and therapeutic potential. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone on various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone in preclinical and clinical settings.
Méthodes De Synthèse
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone can be synthesized through a multi-step process involving the reaction of indole with benzaldehyde, followed by reduction and oxidation steps. The resulting compound has been shown to have high purity and stability, making it suitable for use in various research applications.
Applications De Recherche Scientifique
1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In diabetes research, 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-hydroxy-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15(13-7-2-1-3-8-13)16(19)17-11-10-12-6-4-5-9-14(12)17/h1-9,15,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCPSVXMHWGRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)
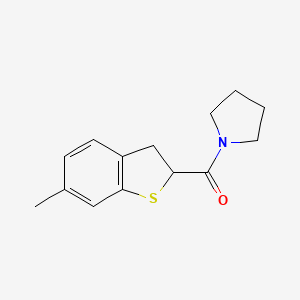
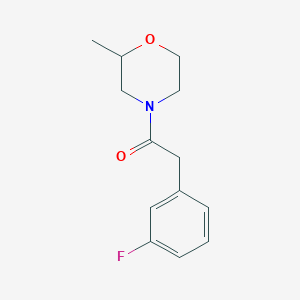
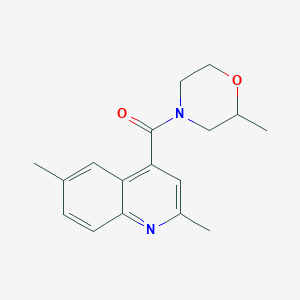
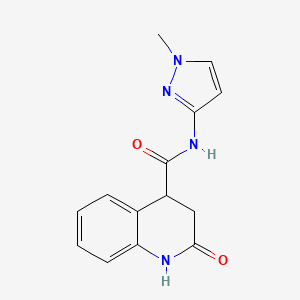

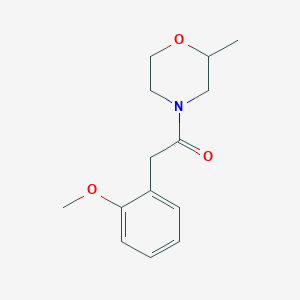
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
methanone](/img/structure/B7492339.png)
